molecular formula C9H13N3OS B2666290 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one CAS No. 2320177-37-3

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one

Cat. No.: B2666290
CAS No.: 2320177-37-3
M. Wt: 211.28
InChI Key: QUDKQMJZIGXXAA-UHFFFAOYSA-N
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Description

“3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Development of Syntheses for CGRP Receptor Antagonists

One study discusses the development of two complementary syntheses for a substructure found in over a thousand unique CGRP receptor antagonists, emphasizing the versatility of imidazole and piperidine derivatives in drug development. This research highlights the importance of chemoselective reductive amination and Pd-catalyzed amination in synthesizing complex molecules efficiently (Leahy et al., 2012).

Synthesis and Activity of Antiulcer Agents

Another study synthesizes new imidazo[1,2-a]pyridines with substitutions at the 3-position, aimed at developing antisecretory and cytoprotective antiulcer agents. Although these compounds did not show significant antisecretory activity, they exhibited good cytoprotective properties, demonstrating the potential of imidazole derivatives in therapeutic applications (Starrett et al., 1989).

Agonists for Human Histamine H3 Receptor

Research on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives designed as human histamine type 3 agonists highlights the role of these compounds in modulating histamine activity. Piperidine derivatives, in particular, showed moderate to high affinity and selectivity for the human histamine H3 receptor (Ishikawa et al., 2010).

Spin-Crossover Iron(II) Complexes

A study on spin-crossover Iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds showcases the application of imidazole derivatives in designing materials with switchable magnetic properties. These complexes exhibit steep spin crossover (SCO) with small thermal hysteresis, indicating potential applications in molecular electronics and spintronics (Nishi et al., 2010).

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKQMJZIGXXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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